D-Glucurono-delta-lactone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

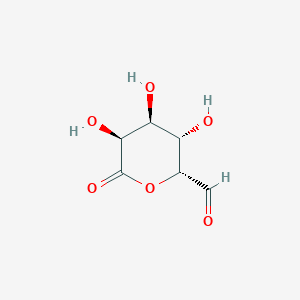

D-Glucurono-delta-lactone, also known as gluconolactone, is an organic compound with the formula (HOCH)3(HOCH2CH)CO2 . It is a colorless solid and an oxidized derivative of glucose . It is typically produced by the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase .

Synthesis Analysis

D-Glucurono-delta-lactone is produced by the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase . The conversion cogenerates hydrogen peroxide, which is often the key product of the enzyme .Molecular Structure Analysis

The molecular formula of D-Glucurono-delta-lactone is C6H10O6 . It has an average mass of 178.140 Da and a monoisotopic mass of 178.047745 Da .Chemical Reactions Analysis

D-Glucurono-delta-lactone is an oxidized derivative of glucose. It is produced by the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase . The conversion cogenerates hydrogen peroxide .Physical And Chemical Properties Analysis

D-Glucurono-delta-lactone is a colorless solid . It has a molecular formula of C6H10O6 and a molar mass of 178.140 g·mol−1 . It has a melting point of 150–153 °C .科学的研究の応用

1. Synthesis and Chemical Properties

- Efficient Synthesis Techniques : D-Glucurono-delta-lactone has been synthesized efficiently under solvent-free microwave irradiation, demonstrating advancements in glycosidation and esterification techniques (Rat et al., 2007).

- Crystallization Process : Research has focused on the crystallization process of D-glucurono-1,4-lactone, which is crucial in industrial crystallization design (Zhu Liang, 2011).

2. Biochemical Applications

- In L-ascorbic Acid Biosynthesis : D-Glucurono-delta-lactone plays a role in L-ascorbic acid biosynthesis, as demonstrated by studies on senescence marker protein 30 (SMP30) in mice, which acts as a gluconolactonase (Kondo et al., 2006).

- Chemoenzymatic Synthesis : It has been used in chemoenzymatic synthesis processes, such as the synthesis of sucuronamide (Mizoguchi et al., 2016).

3. Applications in Food Science

- Use in Soy-Based Foods : Glucono Delta Lactone (GDL) has been applied in soy-based products like tempeh and tofu, showing its significance in food technology (Athila Safira Rahma, 2021).

4. Physical and Chemical Studies

- Alkali-Hydrolysis Studies : The alkali-hydrolysis of D-glucono-delta-lactone was investigated using chiral Raman and circular dichroism spectroscopies, highlighting its chemical dynamics (Jia et al., 2009).

- Solubility Measurement and Correlation : Studies have been conducted on the solubility of D-Glucurono-1,4-Lactone in different solvents, which is essential for industrial applications (Zhao et al., 2010).

将来の方向性

D-Glucurono-delta-lactone is a part of chemical leavening systems and is used as a coagulant in tofu making, a leavening acid in bakery, a mild acidulant in cheese and meat products, and a sequestrant in some food applications . It is a lactone of D-gluconic acid . It is pH-neutral, but hydrolyzes in water to gluconic acid which is acidic, adding a tangy taste to foods . It is metabolized to 6-phospho-D-gluconate . The rate of hydrolysis of D-Glucurono-delta-lactone is increased by heat and high pH .

特性

IUPAC Name |

(2R,3S,4S,5S)-3,4,5-trihydroxy-6-oxooxane-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h1-5,8-10H/t2-,3+,4-,5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQGSJDKHSBLDG-QTBDOELSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1C(C(C(C(=O)O1)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)[C@H]1[C@H]([C@@H]([C@@H](C(=O)O1)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Glucurono-delta-lactone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-{[2-(tert-butoxy)-2-oxoethyl]dimethylsilyl}acetate](/img/structure/B2555370.png)

![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2555372.png)

![4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine](/img/structure/B2555374.png)

![N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]oxirane-2-carboxamide](/img/structure/B2555376.png)

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-cyclohexylacetamide](/img/structure/B2555384.png)